molecular formula C13H9ClO3 B6399674 3-(4-Chlorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1258633-04-3

3-(4-Chlorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6399674
CAS RN: 1258633-04-3
M. Wt: 248.66 g/mol
InChI Key: XPAYXEQNHVULLS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-hydroxybenzoic acid, also known as 4-Chlorosalicylic Acid or 4-Chloro-5-hydroxybenzoic acid, is an important organic chemical compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 118-120°C and a molecular weight of 222.56 g/mol. It is soluble in water and ethanol, and has a pKa of 4.54. 4-Chlorosalicylic acid has a variety of uses in the synthesis of organic compounds, as well as in the development of new drugs, and in the study of biochemical and physiological processes.

Scientific Research Applications

3-(4-Chlorophenyl)-5-hydroxybenzoic acid, 95%cylic acid is often used in the synthesis of organic compounds and in the development of new drugs. It is also used in the study of biochemical and physiological processes. It has been used in the synthesis of a variety of molecules, including polymers, dyes, surfactants, and pharmaceuticals. It has also been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-cancer agents. In addition, this compoundcylic acid is used in the study of metabolic processes, such as the metabolism of fatty acids and amino acids.

Mechanism of Action

3-(4-Chlorophenyl)-5-hydroxybenzoic acid, 95%cylic acid acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It also acts as an inhibitor of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. In addition, this compoundcylic acid is a competitive inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects
This compoundcylic acid has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been shown to have anti-cancer effects, as well as anti-diabetic effects. In addition, this compoundcylic acid has been shown to have anti-allergic and anti-inflammatory effects in humans.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Chlorophenyl)-5-hydroxybenzoic acid, 95%cylic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It is also stable and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and it can react with other compounds, which can lead to unwanted side reactions. In addition, this compoundcylic acid is toxic and can cause skin irritation.

Future Directions

Future research on 3-(4-Chlorophenyl)-5-hydroxybenzoic acid, 95%cylic acid could focus on the development of new synthetic methods, as well as the development of new drugs and other molecules. In addition, further research could be done on the mechanism of action and biochemical and physiological effects of this compoundcylic acid. Further research could also be conducted on the potential applications of this compoundcylic acid in the medical and scientific fields, as well as in industry. Finally, research could be conducted on the potential toxicological effects of this compoundcylic acid and its potential for causing skin irritation.

Synthesis Methods

3-(4-Chlorophenyl)-5-hydroxybenzoic acid, 95%cylic acid can be synthesized using a variety of methods, including the Hofmann rearrangement, the Robinson annulation, and the Claisen-Schmidt condensation. The Hofmann rearrangement is the most commonly used method for synthesizing this compoundcylic acid, and involves the conversion of an amide to an amine, followed by the reaction of the amine with an acid chloride. The Robinson annulation involves the reaction of an aldehyde or ketone with an amine, followed by a dehydration reaction. The Claisen-Schmidt condensation involves the reaction of an ester with a base, followed by a dehydration reaction.

properties

IUPAC Name

3-(4-chlorophenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAYXEQNHVULLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689572
Record name 4'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258633-04-3
Record name 4'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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